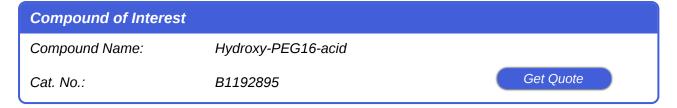


# A Comprehensive Technical Guide to the Physical Properties of Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Hydroxy-PEG16-acid is a heterobifunctional polyethylene glycol (PEG) derivative that plays a crucial role in modern drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a 16-unit PEG chain.[4][5] This configuration allows for versatile conjugation strategies, while the hydrophilic PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a detailed overview of the known physical properties of Hydroxy-PEG16-acid, compiled from various supplier data sheets and chemical databases.

## **Core Physical and Chemical Properties**

The physical characteristics of **Hydroxy-PEG16-acid** are fundamental to its application in laboratory settings, influencing everything from storage and handling to its behavior in solution. While some specific quantitative data points are not widely published, the available information provides a solid foundation for its use in research.



Property	Value	Source(s)
Molecular Formula	C35H70O19	_
Molecular Weight	794.92 g/mol (also cited as 794.93 g/mol )	
Appearance	Solid	_
Solubility	Highly soluble in water due to the hydrophilic PEG chain. Soluble in DMSO (10 mM).	
Purity	Typically >95% (refer to Certificate of Analysis from supplier)	
XLogP3-AA	-3.3	_
Hydrogen Bond Acceptors	19	
Topological Polar Surface Area (TPSA)	205.21 Ų	
Melting/Freezing Point	No data available	-
Boiling Point/Range	No data available	_
Flash Point	No data available	

## **Experimental Protocols and Handling**

Due to the commercial availability of **Hydroxy-PEG16-acid**, detailed experimental protocols for the determination of its fundamental physical properties are not commonly published. Standard analytical methods would be employed for such characterization.

Purity Determination: The purity of **Hydroxy-PEG16-acid** is typically assessed by the manufacturer using standard analytical techniques such as:

 High-Performance Liquid Chromatography (HPLC): To separate the compound from any impurities.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
- Mass Spectrometry (MS): To confirm the molecular weight.

A detailed protocol would involve preparing a standard solution of the compound, running it through the chosen analytical instrument, and analyzing the resulting data to quantify the percentage of the desired compound.

Solubility Assessment: A general protocol to determine solubility would involve:

- Adding a small, known amount of Hydroxy-PEG16-acid to a specific volume of a solvent (e.g., water, DMSO).
- Vortexing or sonicating the mixture for a set period to ensure maximum dissolution.
- Visually inspecting the solution for any undissolved solid.
- If dissolved, repeating the process with an additional amount of the compound until saturation is reached.
- The solubility can then be expressed in terms of mg/mL or mol/L.

## Stability and Storage

Proper storage is critical to maintain the integrity of **Hydroxy-PEG16-acid**.

- Storage as a Solid (Powder): Recommended storage is at -20°C in a tightly sealed container, protected from direct sunlight. Under these conditions, the product can be stable for up to 24 months.
- Storage in Solvent: If stock solutions are prepared, they should be stored as aliquots in tightly sealed vials at -20°C or -80°C. Solutions are generally usable for up to one month. Before use, it is recommended to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
- Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.



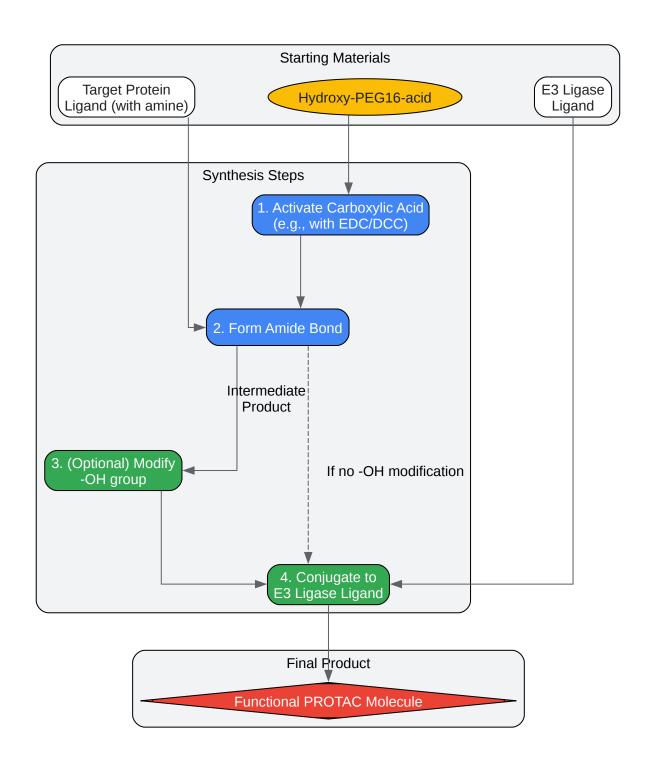
• Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes.

## **Application in PROTAC Synthesis**

**Hydroxy-PEG16-acid** is a key building block in the synthesis of PROTACs. Its bifunctional nature allows it to act as a linker, connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The terminal carboxylic acid can be activated (e.g., with EDC or DCC) to react with primary amine groups to form a stable amide bond. The hydroxyl group offers a site for further chemical modification or conjugation.

Below is a diagram illustrating the logical workflow of utilizing **Hydroxy-PEG16-acid** in the assembly of a PROTAC molecule.





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Caption: Logical workflow for PROTAC synthesis using **Hydroxy-PEG16-acid**.



This in-depth guide provides a technical overview of the physical properties of **Hydroxy-PEG16-acid**, offering valuable information for researchers and professionals in the field of drug development. While some specific physical constants are not readily available in public literature, the provided data on its chemical properties, stability, and handling are sufficient for its effective use in a laboratory setting.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Hydroxy-PEG16-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192895#what-are-the-physical-properties-of-hydroxy-peg16-acid]

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